(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride
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Overview
Description
“®-2-Amino-3-cyclohexylpropanoic acid hydrochloride” is a derivative of cyclohexylpropanoic acid, which is an amino acid. The “R” denotes the configuration of the chiral center in the molecule . The hydrochloride indicates that it is a salt form, which is commonly used in pharmaceuticals to improve the stability or solubility of the active ingredient .
Molecular Structure Analysis
The molecular structure of this compound would consist of a cyclohexyl group (a six-membered carbon ring), a two-carbon propanoic acid group, and an amino group. The exact structure would depend on the positions of these groups on the molecule .
Chemical Reactions Analysis
Amino acids, including this compound, can undergo a variety of chemical reactions. They can act as both acids and bases, and can participate in reactions such as amide coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As an amino acid derivative, it would likely have both polar (due to the amino and carboxylic acid groups) and nonpolar (due to the cyclohexyl group) regions. This could affect its solubility, stability, and reactivity .
Scientific Research Applications
Analytical Chemistry Applications
Hydrophilic Interaction Chromatography (HILIC) and Its Relevance
HILIC is a powerful alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. It is particularly useful for peptides, proteins, oligosaccharides, drugs, metabolites, and natural compounds, utilizing highly organic mobile phases that enhance mass spectrometry ionization. This method's selectivity for polar compounds makes it complementary to reversed-phase and other chromatographic modes, especially in two-dimensional applications (Jandera, 2011).
Pharmaceutical Research
Chiral Auxiliaries in Pharmaceutical Analysis
Amino acids, including derivatives like "(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride," are critical in creating chiral derivatizing agents for liquid chromatography. These agents are vital for enantiomeric resolution in pharmaceutical research, ensuring the purity and efficacy of therapeutic compounds. Their application is instrumental in developing analytical methods for a wide array of chiral pharmaceuticals, underscoring the importance of amino acids as chiral auxiliaries in drug development and quality control (Batra & Bhushan, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-2-amino-3-cyclohexylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGGSVANUAULGK-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718482 |
Source
|
Record name | 3-Cyclohexyl-D-alanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151899-07-9 |
Source
|
Record name | 3-Cyclohexyl-D-alanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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